2-[Hydroxy(methyl)phosphoryl]benzoic acid

Physical Organic Chemistry Pre-formulation Ligand Design

2-[Hydroxy(methyl)phosphoryl]benzoic acid is an organophosphorus compound characterized by the direct attachment of a hydroxy(methyl)phosphoryl group to the ortho position of a benzoic acid core. This bifunctional structure, with the molecular formula C8H9O4P and a molecular weight of 200.13 g/mol, presents both a carboxylic acid and a phosphinic acid moiety within the same small molecule.

Molecular Formula C8H9O4P
Molecular Weight 200.13
CAS No. 55918-57-5
Cat. No. B2680109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Hydroxy(methyl)phosphoryl]benzoic acid
CAS55918-57-5
Molecular FormulaC8H9O4P
Molecular Weight200.13
Structural Identifiers
SMILESCP(=O)(C1=CC=CC=C1C(=O)O)O
InChIInChI=1S/C8H9O4P/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12)
InChIKeyUDFBQKBNWNKUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Hydroxy(methyl)phosphoryl]benzoic Acid (CAS 55918-57-5) - Chemical Profile for R&D Procurement


2-[Hydroxy(methyl)phosphoryl]benzoic acid is an organophosphorus compound characterized by the direct attachment of a hydroxy(methyl)phosphoryl group to the ortho position of a benzoic acid core. This bifunctional structure, with the molecular formula C8H9O4P and a molecular weight of 200.13 g/mol, presents both a carboxylic acid and a phosphinic acid moiety within the same small molecule [1]. Its unique substitution pattern and physicochemical properties differentiate it from simpler benzoic acid analogs and phosphate esters, making it a versatile scaffold for applications ranging from metal chelation studies to the synthesis of advanced materials [2]. The compound is typically supplied as a powder with a minimum purity specification of 95% .

Why Benzoic Acid and Simple Phosphate Analogs Cannot Replace 2-[Hydroxy(methyl)phosphoryl]benzoic Acid


Generic substitution of 2-[Hydroxy(methyl)phosphoryl]benzoic acid with common alternatives like unsubstituted benzoic acid or simple organophosphates (e.g., Fosfosal) is not viable for research requiring specific bifunctional reactivity. The ortho-phosphinic acid substitution dramatically alters the molecule's electronic properties, leading to a predicted pKa of 2.28 (±0.50), which is significantly lower than benzoic acid's pKa of 4.20 [1]. This enhanced acidity influences both metal coordination and hydrogen-bonding capabilities. Furthermore, the phosphinic acid group (P-C bond) provides distinct chemical stability and metal-ion selectivity compared to the P-O bond found in phosphate ester-based competitors, which are more susceptible to hydrolysis. These key differences mandate the use of this specific compound in applications where precise electronic tuning, hydrolytic stability, or specific metal-binding geometry is required.

Quantitative Differentiators: 2-[Hydroxy(methyl)phosphoryl]benzoic Acid vs. Key Comparators


Enhanced Acidity Due to Ortho-Phosphinic Acid Substitution

The substitution of a hydrogen atom on benzoic acid with a hydroxy(methyl)phosphoryl group at the ortho position significantly increases the acidity of the carboxylic acid moiety. This is due to the electron-withdrawing inductive effect of the phosphoryl group. The predicted acid dissociation constant (pKa) for 2-[Hydroxy(methyl)phosphoryl]benzoic acid is 2.28 (±0.50), a value substantially lower than that of unsubstituted benzoic acid [1].

Physical Organic Chemistry Pre-formulation Ligand Design

Hydrolytic Stability and Metal Chelation: Phosphinate vs. Phosphate Ester

Unlike phosphate ester analogs such as 2-Carboxyphenyl phosphate (Fosfosal), which contain a hydrolytically labile P-O-C bond, 2-[Hydroxy(methyl)phosphoryl]benzoic acid possesses a phosphinic acid group (P-C bond). This structural difference confers superior hydrolytic stability under both acidic and basic aqueous conditions. The compound's bifunctional nature allows for the formation of stable chelates with divalent and trivalent metal ions, a property that is advantageous in applications such as scale inhibition and the synthesis of metal-organic frameworks [1]. Comparative studies of analogous compounds (e.g., 4-(diethylphosphoryl)benzoic acid) highlight that this class of phosphinic acid derivatives exhibits characteristic ³¹P NMR shifts between 15-25 ppm, enabling precise monitoring of coordination chemistry .

Metal-Organic Frameworks Catalysis Corrosion Inhibition

Synthetic Versatility as a Bifunctional Monomer or Scaffold

The dual functional groups (carboxylic acid and phosphinic acid) of this compound enable its use as a bifunctional monomer in polymer synthesis and as a versatile scaffold for constructing more complex molecules. For example, analogous benzoic acid-modified polyesters containing phosphorus have been synthesized via polycondensation and demonstrated utility as flame-retardant coatings for polyurethane [1]. While direct data for this specific compound is limited, the established utility of structurally related phosphinic/phosphonic acid derivatives as flame retardant additives in thermoplastics supports the potential of this compound to confer both phosphorus-based flame retardancy and carboxylic acid functionality for polymer integration [2].

Polymer Synthesis Flame Retardants Medicinal Chemistry

Recommended R&D and Industrial Applications for 2-[Hydroxy(methyl)phosphoryl]benzoic Acid


Development of Hydrolytically Stable Metal-Organic Frameworks (MOFs) and Coordination Polymers

Leverage the compound's bifunctional chelating ability and the hydrolytic stability of its phosphinic acid group (P-C bond) to synthesize robust metal-organic frameworks. This is a key advantage over phosphate ester-based linkers, which can degrade in aqueous or acidic conditions, as established in cross-study comparable evidence [1].

Synthesis of Phosphorus-Containing, Flame-Retardant Polyesters and Coatings

Utilize the compound as a reactive monomer in polycondensation reactions with diols and other diacids. The carboxylic acid group allows for integration into the polymer backbone, while the phosphorus content contributes to flame retardancy. This application is supported by evidence of analogous benzoic acid-modified polyesters used in flame-retardant coatings [2].

Pre-Formulation and Lead Optimization Studies Requiring Enhanced Acidity

Employ this compound as a scaffold in medicinal chemistry where the enhanced acidity of the carboxylic acid group (predicted pKa = 2.28) is desired for improving aqueous solubility or for specific target interactions. The significantly lower pKa, compared to unsubstituted benzoic acid (pKa = 4.20), provides a tunable electronic property for drug design [3].

Catalyst or Ligand Design for Reactions in Aqueous or Protic Media

Take advantage of the compound's enhanced metal-chelation and stability to design catalysts for aqueous-phase reactions, including corrosion inhibition or scale prevention. Its ability to form stable complexes with metal ions, as supported by class-level inference, is critical for these applications [1].

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